(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 86674-78-4
VCID: VC3346734
InChI: InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)NC(C)(C)C
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

CAS No.: 86674-78-4

Cat. No.: VC3346734

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid - 86674-78-4

Specification

CAS No. 86674-78-4
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name (2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
Standard InChI InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1
Standard InChI Key RCDXPYXXFNYXKK-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C
SMILES CC(C)C(C(=O)O)NC(=O)NC(C)(C)C
Canonical SMILES CC(C)C(C(=O)O)NC(=O)NC(C)(C)C

Introduction

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry, indicated by the "(2S)" notation, which refers to its absolute configuration. This compound belongs to the carbamate family, known for their diverse biological activities and applications in pharmaceuticals and chemical synthesis.

Storage and Handling

  • UN Number: 0 (Not classified as dangerous goods)

  • Dangerous Goods Class: 0

  • Packing Group: 0

  • Storage Temperature: Not specified, but generally stored at room temperature in a dry environment.

Synthesis and Preparation

The synthesis of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of a protected amino acid with tert-butyl isocyanate. This process requires careful control of reaction conditions to maintain the desired stereochemistry.

General Synthesis Steps

  • Starting Material Preparation: The synthesis begins with an appropriate amino acid, such as L-valine or a similar compound, which is then protected to prevent unwanted side reactions.

  • Reaction with tert-Butyl Isocyanate: The protected amino acid is reacted with tert-butyl isocyanate in the presence of a base to form the carbamate.

  • Deprotection and Purification: After the carbamate formation, the protecting groups are removed, and the product is purified using chromatography or crystallization techniques.

Biological and Chemical Applications

While specific biological activities of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid are not widely documented, carbamate derivatives are known for their diverse applications:

  • Pharmaceuticals: Carbamates are used in various pharmaceutical applications, including as local anesthetics and antituberculotics .

  • Chemical Synthesis: They serve as intermediates in the synthesis of more complex molecules, such as peptides and other biologically active compounds.

Potential Biological Activities

  • Enzyme Inhibition: Carbamates can interact with enzymes, potentially inhibiting their activity.

  • Membrane Interactions: Some carbamate derivatives have been shown to affect membrane fluidity and permeability .

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